molecular formula C7H5BrClNO B6198029 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde CAS No. 2680536-54-1

5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde

Cat. No.: B6198029
CAS No.: 2680536-54-1
M. Wt: 234.5
InChI Key:
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Description

5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a member of the pyridine family of organic compounds. This compound is characterized by the presence of bromine, chlorine, and a formyl group attached to a methylpyridine ring. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde can be synthesized by reacting 5-bromo-6-chloro-4-methylpyridin-2-amine with N,N-dimethylformamide dimethyl acetal in the presence of acetic acid. This reaction typically occurs under mild conditions and yields the desired aldehyde compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid.

    Reduction: 5-bromo-6-chloro-4-methylpyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a versatile compound with numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as a building block for the synthesis of drug candidates and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the presence of bromine and chlorine atoms allows for further functionalization, enabling the compound to interact with various molecular targets.

Comparison with Similar Compounds

    5-bromo-2-chloro-4-methylpyridine: This compound is structurally similar but lacks the aldehyde group.

    6-chloro-4-methylpyridine-2-carbaldehyde: Similar structure but without the bromine atom.

    4-methylpyridine-2-carbaldehyde: Lacks both bromine and chlorine atoms.

Uniqueness: 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde is unique due to the combination of bromine, chlorine, and an aldehyde group on the methylpyridine ring. This unique structure allows for diverse chemical reactivity and makes it a valuable compound in various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde involves the introduction of a bromine and a chlorine atom onto a pyridine ring, followed by the addition of a formyl group at the 2-position of the pyridine ring.", "Starting Materials": [ "4-methylpyridine-2-carbaldehyde", "bromine", "chlorine", "acetic acid", "sodium acetate", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 4-methylpyridine-2-carbaldehyde using bromine and sulfuric acid to yield 5-bromo-4-methylpyridine-2-carbaldehyde", "Step 2: Chlorination of 5-bromo-4-methylpyridine-2-carbaldehyde using chlorine and acetic acid to yield 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde", "Step 3: Formylation of 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde using sodium acetate and hydrogen peroxide in acetic acid to yield 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde" ] }

CAS No.

2680536-54-1

Molecular Formula

C7H5BrClNO

Molecular Weight

234.5

Purity

95

Origin of Product

United States

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